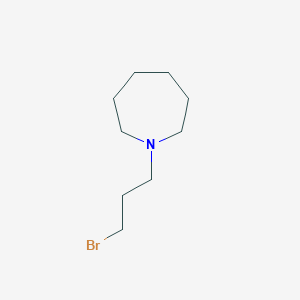
1-(3-Bromopropyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromopropyl group attached to the azepane ring. It is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)azepane can be synthesized through various methods. One common approach involves the reaction of azepane with 1,3-dibromopropane under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of azepane attacks the carbon atom of 1,3-dibromopropane, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of efficient catalysts and controlled reaction environments to minimize side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)azepane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted azepane derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group, resulting in the formation of 1-propylazepane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products:
- Substituted azepane derivatives
- N-oxides
- Reduced azepane derivatives
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)azepane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nitrogen atom to form new bonds with incoming nucleophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary based on the specific context and application.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)azepane can be compared with other similar compounds, such as:
Azepane: The parent compound without the bromopropyl group.
1-(3-Chloropropyl)azepane: A similar compound with a chlorine atom instead of bromine.
1-(3-Iodopropyl)azepane: A similar compound with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s physical and chemical properties, making it suitable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H18BrN |
|---|---|
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)azepane |
InChI |
InChI=1S/C9H18BrN/c10-6-5-9-11-7-3-1-2-4-8-11/h1-9H2 |
Clave InChI |
OSLJGKDFUBBLSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
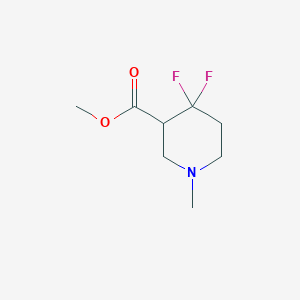


![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
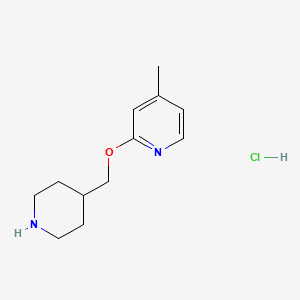
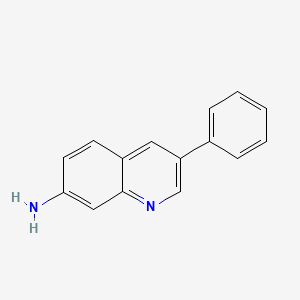

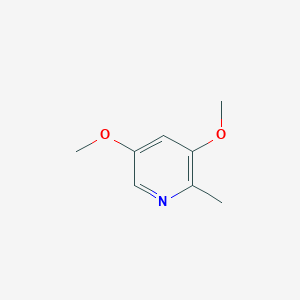
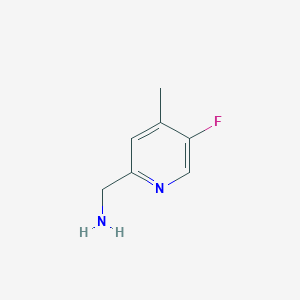
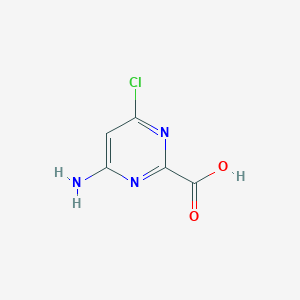
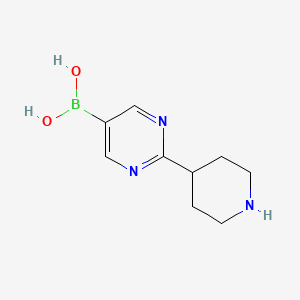
![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
